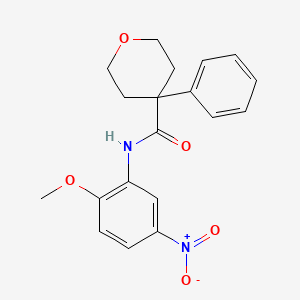![molecular formula C21H27ClN2O2S B3607478 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3607478.png)
1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
描述
1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed to target B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are responsible for regulating apoptosis, or programmed cell death, in cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine selectively binds to the BH3-binding groove of BCL-2 family proteins, preventing their interaction with pro-apoptotic proteins. This results in the release of pro-apoptotic proteins, which can then initiate apoptosis in cancer cells. 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has been shown to have a higher affinity for BCL-2 and BCL-XL proteins compared to other BCL-2 family proteins.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has been shown to induce apoptosis in CLL and NHL cells in vitro and in vivo. In addition, 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has been shown to inhibit the growth of primary CLL cells obtained from patients. 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has also been shown to enhance the anti-tumor activity of other drugs used in the treatment of CLL and NHL, such as ibrutinib and venetoclax.
实验室实验的优点和局限性
1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It has a high selectivity for BCL-2 family proteins, making it a useful tool for studying the role of these proteins in cancer cells. 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has also shown promising results in preclinical models, making it a potential therapeutic agent for the treatment of B-cell malignancies. However, 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate solid tumors. In addition, 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine may have off-target effects on other proteins, which could affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine. One area of research is the development of combination therapies using 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine and other drugs that target BCL-2 family proteins. Another area of research is the investigation of the mechanisms of resistance to 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine in cancer cells. Understanding the mechanisms of resistance could lead to the development of strategies to overcome resistance and improve the efficacy of 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine. Finally, the clinical development of 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine for the treatment of B-cell malignancies is an important future direction for this compound. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine in patients with CLL and NHL.
科学研究应用
1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has been studied extensively in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have shown that 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine selectively inhibits BCL-2 family proteins, leading to apoptosis in CLL and NHL cells. In vivo studies using mouse models have demonstrated that 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine can inhibit tumor growth and prolong survival in mice with CLL and NHL.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2S/c1-15(2)18-7-5-17(4)21(13-18)27(25,26)24-11-9-23(10-12-24)19-8-6-16(3)20(22)14-19/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIVQMIWUXXEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3607399.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B3607401.png)
![10-allyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3607415.png)
![2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3607417.png)
![1-benzyl-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3607424.png)
![N~1~-(3-chlorophenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3607429.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B3607455.png)
![ethyl 4-[({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetyl)amino]benzoate](/img/structure/B3607470.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B3607484.png)
![4-tert-butyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3607492.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B3607499.png)
![3-amino-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3607504.png)

![1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3607510.png)